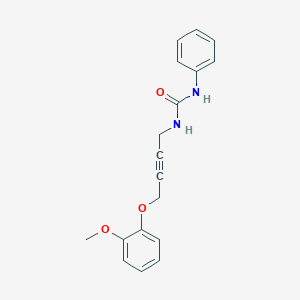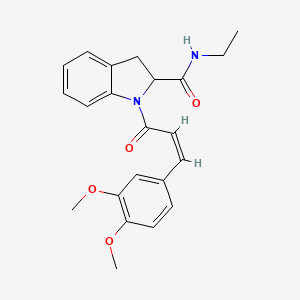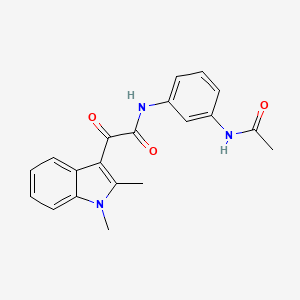![molecular formula C13H16ClNO2 B2902368 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2490374-84-8](/img/structure/B2902368.png)
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable scaffold for drug design and development. The presence of the phenyl group adds to its versatility and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the scalable nature of the synthetic routes mentioned above suggests that they could be adapted for large-scale production. The use of photocatalytic reactions and reduction processes are likely to be key components of any industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are used in its synthesis and can also be employed to modify its structure further.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activity.
Biology: Its unique structure makes it a useful tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to mimic the properties of pyridine, making it a useful bioisostere. This compound can interact with various receptors and enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to its structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but includes a tert-butoxycarbonyl group.
{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: Another similar compound with a methanol group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride lies in its combination of a phenyl group and a nitrogen-containing bicyclic structure. This combination provides a versatile scaffold for drug design and development, offering potential improvements in metabolic stability and lipophilicity compared to other compounds .
Eigenschaften
IUPAC Name |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGSVZSJVQBHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C(=O)O)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3-fluoro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2902285.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2902286.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)
![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)

![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)

![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)
![N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2902304.png)


